Isochiisanoside
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H76O20 |
|---|---|
Molecular Weight |
973.1 g/mol |
IUPAC Name |
2-[(1R,2R,5R,8R,9R,10S,11R,13R,14R,15R,18S)-18-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-11-hydroxy-1,2,6,6,9-pentamethyl-15-prop-1-en-2-yl-7-oxapentacyclo[11.7.0.02,10.05,9.014,18]icosan-8-yl]acetic acid |
InChI |
InChI=1S/C48H76O20/c1-19(2)21-9-12-48(14-13-45(6)22(29(21)48)15-23(50)39-46(45,7)11-10-26-44(4,5)68-27(16-28(51)52)47(26,39)8)43(61)67-42-36(59)33(56)31(54)25(65-42)18-62-40-37(60)34(57)38(24(17-49)64-40)66-41-35(58)32(55)30(53)20(3)63-41/h20-27,29-42,49-50,53-60H,1,9-18H2,2-8H3,(H,51,52)/t20-,21-,22+,23+,24+,25+,26-,27+,29+,30-,31+,32+,33-,34+,35+,36+,37+,38+,39-,40+,41-,42-,45+,46+,47+,48-/m0/s1 |
InChI Key |
DEXFQQWSJHKUIA-VELBUPAJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)[C@]45CC[C@H]([C@@H]4[C@H]6C[C@H]([C@H]7[C@]([C@@]6(CC5)C)(CC[C@@H]8[C@@]7([C@H](OC8(C)C)CC(=O)O)C)C)O)C(=C)C)O)O)O)CO)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CC(C7C(C6(CC5)C)(CCC8C7(C(OC8(C)C)CC(=O)O)C)C)O)C(=C)C)O)O)O)CO)O)O)O |
Origin of Product |
United States |
Preparation Methods
Isochiisanoside can be isolated from the leaves of Acanthopanax chiisanensis through a series of extraction and purification steps. The fresh leaves are typically collected, dried, and ground into a fine powder. The powder is then subjected to solvent extraction using methanol or ethanol. The extract is concentrated and subjected to chromatographic techniques such as column chromatography and thin-layer chromatography to isolate this compound .
Chemical Reactions Analysis
Chemical Reaction Analysis Framework
To analyze isoichiisanoside’s reactions, the following methodologies are recommended:
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Reaction Databases :
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Experimental Optimization :
Potential Reaction Types
While no specific data exists for isoichiisanoside in the provided sources, analogous natural products often undergo:
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Hydrolysis :
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Oxidation/Reduction :
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Catalytic Coupling :
Research Gaps and Recommendations
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Database Limitations :
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Experimental Validation :
Suggested Data Tables (Hypothetical)
Scientific Research Applications
Chemistry: Isochiisanoside is used as a starting material for the synthesis of other triterpene glycosides and derivatives.
Biology: this compound has shown potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Medicine: this compound exhibits anti-diabetic properties by enhancing insulin sensitivity and reducing blood glucose levels.
Mechanism of Action
The mechanism of action of isochiisanoside involves multiple molecular targets and pathways:
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.
Anti-diabetic: this compound enhances insulin sensitivity by activating the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in glucose metabolism.
Anti-hepatotoxic: This compound protects the liver by reducing oxidative stress and inhibiting the activation of hepatic stellate cells, which are involved in liver fibrosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Isochiisanoside belongs to a family of lupane-type saponins with structural and functional similarities. Below is a detailed comparison with key analogs:
Structural and Molecular Comparisons
Anti-Inflammatory Effects
- This compound: Inhibits NO and PGE₂ production in LPS-stimulated macrophages via suppression of NF-κB and MAPK pathways. However, it is less potent than chiisanoside .
- Chiisanoside: Demonstrates stronger inhibition of NO (IC₅₀: ~10 μM) and PGE₂, with additional suppression of TNF-α and IL-1β mRNA expression .
- 11-Deoxythis compound: Shows minimal anti-inflammatory activity due to the absence of the C-11 hydroxyl group, which is critical for binding to inflammatory targets .
Enzyme Inhibition
- Pancreatic Lipase Inhibition: Sessiloside: Most potent (IC₅₀: 0.36 mg/mL), attributed to its seco-lupane structure enhancing interaction with the enzyme active site . Chiisanoside: Moderate activity (IC₅₀: 0.75 mg/mL) . this compound and 11-Deoxythis compound: Weak inhibition (IC₅₀ > 1.0 mg/mL), likely due to steric hindrance from glycosyl groups .
Antiviral Activity
- A-seco Derivatives: Compounds like sessiloside with a 3,4-seco structure show reduced anti-HIV activity compared to non-seco analogs, suggesting structural integrity of the lupane skeleton is crucial for antiviral effects .
Key Research Findings
Structural-Activity Relationship (SAR): The C-11 hydroxyl group in this compound and chiisanoside is critical for anti-inflammatory activity. Its absence in 11-deoxythis compound renders the compound inactive . Glycosylation patterns influence solubility and target binding. Chiisanoside’s optimized sugar arrangement enhances its bioavailability and potency compared to this compound .
Therapeutic Potential: Chiisanoside and sessiloside are promising candidates for obesity treatment due to their lipase inhibitory effects, while this compound’s weaker activity limits its utility .
Q & A
Q. What methodologies are recommended for isolating and characterizing Isochiisanoside from plant sources?
this compound is typically isolated from Eleutherococcus sessiliflorus leaves or fruits using chromatographic techniques such as column chromatography and HPLC. Structural characterization requires a combination of spectroscopic methods:
- 1D/2D NMR (e.g., H-NMR, C-NMR, COSY, HSQC, HMBC) to confirm glycosidic linkages and aglycone structure.
- Mass spectrometry (MS) for molecular weight verification and fragmentation patterns.
- Infrared (IR) spectroscopy to identify functional groups like hydroxyl or carbonyl moieties .
- DEPT experiments to distinguish CH, CH, and CH groups in the triterpenoid backbone .
Q. What in vitro assays are suitable for preliminary screening of this compound’s anti-inflammatory activity?
- Nitric oxide (NO) inhibition assay : Measure NO production in LPS-stimulated macrophages using the Griess reagent to quantify nitrite levels. This compound exhibits dose-dependent NO suppression (e.g., IC values) .
- PGE2 ELISA : Quantify prostaglandin E2 levels to assess COX-2 inhibition. This compound shows stronger PGE2 suppression compared to structurally similar compounds like chiisanogenin .
- qRT-PCR/Western blot : Validate inhibition of pro-inflammatory mediators (e.g., TNF-α, IL-1β, iNOS, COX-2) at transcriptional and protein levels .
Q. How can researchers ensure reproducibility in this compound bioactivity studies?
- Standardized extraction protocols : Specify solvent systems (e.g., ethanol/water ratios), temperatures, and drying methods for plant material .
- Positive controls : Include reference inhibitors (e.g., dexamethasone for anti-inflammatory assays) to benchmark activity .
- Purity verification : Use HPLC-UV/ELSD to confirm compound purity (>95%) before bioassays .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., weak lipase inhibition vs. strong anti-inflammatory effects) be reconciled for this compound?
- Structure-activity relationship (SAR) analysis : Compare this compound’s triterpenoid modifications (e.g., hydroxylation patterns, glycosylation) with analogs like chiisanoside. For example, 22-hydroxychiisanoside lacks NO/PGE2 inhibition, suggesting critical functional groups for anti-inflammatory activity .
- Assay-specific variables : Lipase inhibition assays (e.g., pancreatic lipase) may require optimized substrate concentrations or pH conditions, as this compound’s IC (0.75 mg/mL) is weaker than sessiloside (0.36 mg/mL) due to A-seco structural differences .
- Multi-target profiling : Use transcriptomics or proteomics to identify off-target interactions that explain divergent bioactivities .
Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in NF-κB pathway inhibition?
- Nuclear translocation assays : Immunofluorescence microscopy to track NF-κB p65 subunit localization in stimulated cells .
- Luciferase reporter assays : Transfect cells with NF-κB-responsive luciferase constructs to quantify transcriptional activity post-Isochiisanoside treatment .
- Kinase activity profiling : Use phospho-specific antibodies or kinase inhibitors to assess upstream regulators (e.g., IκBα phosphorylation) .
Q. How can researchers design dose-response studies to address non-linear effects in this compound’s pharmacological activity?
- Logarithmic dosing : Test concentrations spanning 3–4 orders of magnitude (e.g., 1–100 μM) to capture EC/IC values and identify toxicity thresholds .
- Statistical modeling : Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves and calculate confidence intervals for potency metrics .
- Time-course experiments : Evaluate temporal effects (e.g., 6–48 hours) to distinguish acute vs. sustained inhibition of targets like COX-2 .
Q. What computational approaches support the rational optimization of this compound’s bioavailability?
- Molecular docking : Simulate interactions with metabolic enzymes (e.g., CYP450) to predict sites of glucuronidation or sulfation that reduce stability .
- ADMET prediction tools : Use platforms like SwissADME to assess LogP, solubility, and membrane permeability based on glycosylation patterns .
- QSAR modeling : Corlate structural descriptors (e.g., polar surface area, hydrogen bond donors) with pharmacokinetic data from analogs .
Methodological Considerations for Data Analysis
Q. How should researchers address variability in this compound’s bioactivity across different plant populations?
- Metabolomic profiling : Compare phytochemical profiles of source plants via LC-MS to identify co-occurring compounds that synergize or antagonize activity .
- Environmental factor controls : Standardize growth conditions (e.g., soil pH, light exposure) or use hydroponic cultivation to minimize variability .
Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects in combination therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
